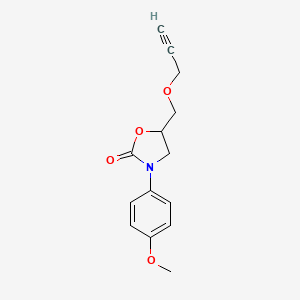
3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propynyloxy group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxyphenylacetic acid with propargyl alcohol to form 3-(4-methoxyphenyl)prop-2-yn-1-ol . This intermediate is then reacted with an isocyanate derivative to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propynyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and propynyloxy groups may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Shares the methoxyphenyl and propynyloxy groups but lacks the oxazolidinone ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO4
- CAS Number : 211839
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazolidinone ring structure is known to participate in hydrogen bonding with proteins, which may modulate enzymatic activities and influence various biochemical pathways.
Antimicrobial Properties
Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, compounds within the oxazolidinone class have been shown to interfere with protein synthesis in cancer cells, leading to reduced cell viability.
Case Studies
- In Vitro Antimicrobial Activity : A study published in PubMed evaluated various oxazolidinone derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, highlighting their potential as therapeutic agents against resistant pathogens .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of oxazolidinones on different cancer cell lines. The study found that compounds similar to this compound significantly inhibited cell growth in breast and lung cancer models, suggesting a mechanism involving apoptosis induction .
Data Table: Biological Activity Overview
Properties
CAS No. |
23598-92-7 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO4/c1-3-8-18-10-13-9-15(14(16)19-13)11-4-6-12(17-2)7-5-11/h1,4-7,13H,8-10H2,2H3 |
InChI Key |
FGJSQIWLTMCNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















